CETP Inhibitory Potency: Tetrahydroquinoline A vs. 946269-50-7 Structural Derivatives
While direct CETP IC50 data for 2,4,6-trimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (946269-50-7) remains unpublished, the tetrahydroquinoline scaffold to which it belongs has a well-characterized potency baseline. The prototypical 'Tetrahydroquinoline A' inhibits partially purified CETP with an IC50 of 39 nM [1]. The 2,4,6-trimethylbenzamide substituent present in 946269-50-7 has been shown in patent SAR tables to confer enhanced hydrophobic pocket occupancy, predicting improved potency relative to unsubstituted benzamide analogs. Definitive comparative IC50 values require direct head-to-head enzymatic assay data, which is not currently available in the public domain.
| Evidence Dimension | CETP inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Tetrahydroquinoline A: IC50 = 39 nM |
| Quantified Difference | Cannot be calculated; predicted improvement based on SAR from patent filings |
| Conditions | Partially purified CETP in vitro enzymatic assay |
Why This Matters
A lower IC50 than the 39 nM baseline suggests superior biochemical efficiency, potentially enabling lower dosing and improved safety margins in preclinical models, a critical factor for procurement decisions focused on lead optimization.
- [1] Rano, T. A., et al. Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform. Bioorg. Med. Chem. Lett. 2009, 19, 2456-2460. View Source
